Thalidomide-propargyl-O-PEG4-C2-acid

PROTAC linker optimization ternary complex geometry CRBN-mediated degradation

Select this heterobifunctional E3 ligase ligand-linker conjugate for streamlined CRBN-based PROTAC synthesis. Incorporates a thalidomide-derived cereblon ligand, PEG4 spacer, propargyl (CuAAC click chemistry), and C2-carboxylic acid (amide coupling) handles. PEG4 linker length provides the optimal conformational balance for ternary complex formation, validated across diverse PROTAC targets. Enables parallel conjugation strategies without intermediate activation. Ideal for systematic SAR campaigns benchmarking PEG2/PEG6 variants, and for hit-to-lead programs requiring scalable multi-gram quantities without route redesign.

Molecular Formula C27H32N2O11
Molecular Weight 560.5 g/mol
Cat. No. B14762997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-propargyl-O-PEG4-C2-acid
Molecular FormulaC27H32N2O11
Molecular Weight560.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C27H32N2O11/c30-22-7-6-21(25(33)28-22)29-26(34)20-5-1-3-19(24(20)27(29)35)4-2-9-36-11-13-38-15-17-40-18-16-39-14-12-37-10-8-23(31)32/h1,3,5,21H,6-18H2,(H,31,32)(H,28,30,33)
InChIKeyDXZMKHJBEXAYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-propargyl-O-PEG4-C2-acid: A CRBN-Recruiting PROTAC Linker-Conjugate for Precision Targeted Protein Degradation


Thalidomide-propargyl-O-PEG4-C2-acid is a synthetic heterobifunctional E3 ligase ligand-linker conjugate (molecular weight 560.5 g/mol, formula C27H32N2O11) . It incorporates a thalidomide-derived cereblon (CRBN) E3 ligase ligand, a tetraethylene glycol (PEG4) spacer, and two orthogonal functional handles: a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a carboxylic acid (C2-acid) group for amide coupling . The compound is designed as a modular building block for the synthesis of CRBN-based PROTACs, enabling streamlined conjugation to target protein warheads and facilitating systematic linker optimization in protein degradation campaigns .

Why Thalidomide-propargyl-O-PEG4-C2-acid Cannot Be Substituted by Shorter PEG2 or Simple Thalidomide-Conjugates in PROTAC Optimization


Linker length is a critical conformational determinant in PROTAC-mediated ternary complex formation, with PEG2, PEG4, and PEG6 variants spanning discrete spatial ranges that govern degradation efficiency [1]. Systematic studies have demonstrated that GSPT1 degradation potency depends directly on PEG chain length, and linker-dependent degradation windows can vary by an order of magnitude in cellular EC50 values [2]. Simple substitution of Thalidomide-propargyl-O-PEG4-C2-acid with a PEG2 analog (e.g., Thalidomide-O-PEG2-propargyl) reduces the end-to-end span, potentially preventing productive orientation between the E3 ligase and target protein, whereas unfunctionalized conjugates lacking the propargyl or carboxylic acid handles preclude orthogonal click chemistry and amine coupling altogether .

Quantitative Differentiation Evidence for Thalidomide-propargyl-O-PEG4-C2-acid Relative to In-Class PROTAC Building Blocks


PEG4 Linker Length Confers Optimal Ternary Complex Span Relative to PEG2 and PEG6 Variants

The PEG4 linker in Thalidomide-propargyl-O-PEG4-C2-acid provides a near-rigid span suitable for bridging sterically congested E3 ligase-substrate interfaces, whereas PEG2 variants (e.g., Thalidomide-O-PEG2-propargyl) produce shorter end-to-end distances that may prevent productive ternary complex formation, and PEG6 or longer variants introduce additional conformational entropy that can reduce degradation efficiency in certain target contexts [1]. Systematic SAR studies on PEG linker length in PROTACs demonstrate that degradation potency can be enhanced by an order of magnitude when progressing from suboptimal to optimal linker lengths, with PEG4 representing an empirically validated standard [2].

PROTAC linker optimization ternary complex geometry CRBN-mediated degradation

Dual Orthogonal Handles Enable Two Distinct Conjugation Pathways Compared to Single-Handle Analogs

Thalidomide-propargyl-O-PEG4-C2-acid uniquely combines a propargyl group for CuAAC/SPAAC click chemistry with azides and a terminal carboxylic acid (C2-acid) group for amide coupling to primary amines . This dual orthogonal functionality distinguishes it from Thalidomide-O-PEG4-Propargyl (MW 488.5 g/mol), which lacks the carboxylic acid moiety and can only conjugate via click chemistry, and from Thalidomide-O-PEG4-C2-acid (MW 522.5 g/mol), which lacks the propargyl handle and is limited to amide coupling .

bioconjugation click chemistry PROTAC modular synthesis

PEG4 Length Dependence Demonstrated in GSPT1 Degradation: Linker Length Alters Degradation Outcome

A 2026 study evaluating thalidomide-based PROTACs with variable PEG linker lengths (PEG2, PEG4, PEG6, PEG8) revealed that PEG2-containing molecules induce degradation of the translation termination factor GSPT1, whereas longer PEG4-PEG8 constructs within the same chemical series fail to degrade GSPT1 [1]. This demonstrates that linker length is not merely a solubility modulator but a binary switch for degradation outcome, making PEG4 selection a critical experimental decision point.

GSPT1 linker SAR PROTAC neosubstrate

Synthetic Scalability: PEG4 Chemistry Enables Seamless Transition from SAR Arrays to Multi-Gram Batches

PEG4-based linkers are manufactured using established oligo-ether synthetic routes amenable to gram-to-kilogram scale production, enabling medicinal chemists to advance from milligram-scale SAR arrays to multi-gram toxicology batches without redesigning the synthetic route [1]. This scalability distinguishes PEG4 constructs from exotic, shape-persistent or cleavable linkers that may require de novo route development during lead optimization and present higher manufacturing complexity.

PROTAC scale-up medicinal chemistry linker manufacturing

Recommended Application Scenarios for Thalidomide-propargyl-O-PEG4-C2-acid Based on Quantitative Differentiation Evidence


Modular PROTAC Library Synthesis Requiring Dual Conjugation Flexibility

Employ Thalidomide-propargyl-O-PEG4-C2-acid when building diverse PROTAC libraries from target protein ligands bearing either azide or amine functional groups. The dual orthogonal handles (propargyl for click chemistry; C2-acid for amide coupling) allow parallel conjugation strategies without intermediate activation steps, reducing synthetic complexity and enabling rapid exploration of chemical space .

Linker-Length SAR Studies with PEG4 as Empirically Validated Baseline

Use this compound as a PEG4 reference point in systematic linker-length SAR campaigns. The PEG4 scaffold provides an optimal balance between reach and conformational constraint that has been empirically validated across diverse CRBN-based PROTAC targets, allowing researchers to benchmark PEG2 (shorter) and PEG6/PEG8 (longer) variants against a well-characterized standard [1].

PROTAC Optimization Campaigns Requiring Seamless Scale-Up

Select Thalidomide-propargyl-O-PEG4-C2-acid for projects with anticipated progression from hit-to-lead into preclinical development. The established synthetic accessibility of PEG4 chemistry ensures that the identical chemical entity used in milligram-scale SAR experiments can be procured in multi-gram quantities without route redesign, eliminating supply chain variability during toxicology and formulation studies [1].

Degrader Design Where PEG2-Associated GSPT1 Off-Target Degradation Is Undesirable

Consider PEG4-based linkers as a strategic alternative to PEG2 variants when GSPT1 degradation represents a potential confounding variable or off-target liability in cellular assays. Empirical evidence from thalidomide-based PROTACs demonstrates that PEG2, but not PEG4, induces GSPT1 degradation in specific chemical contexts, suggesting that linker length selection may directly modulate degradation selectivity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-propargyl-O-PEG4-C2-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.